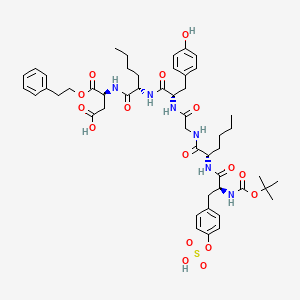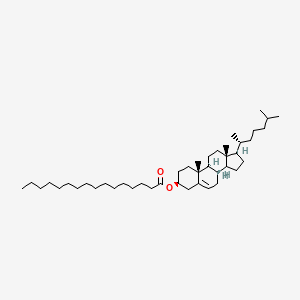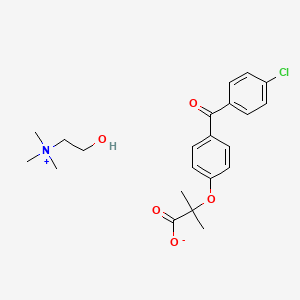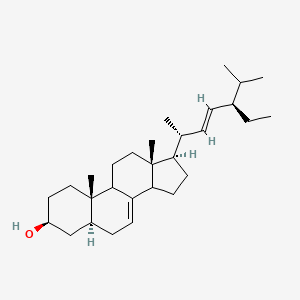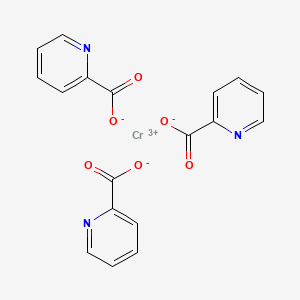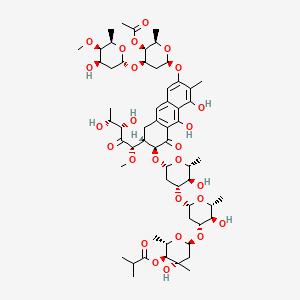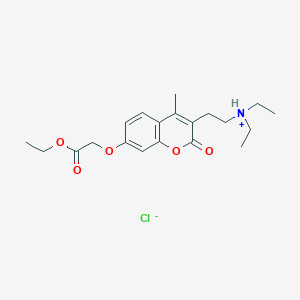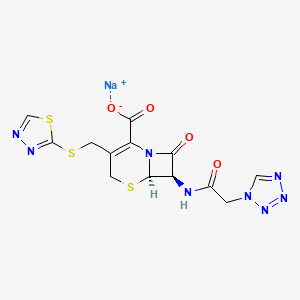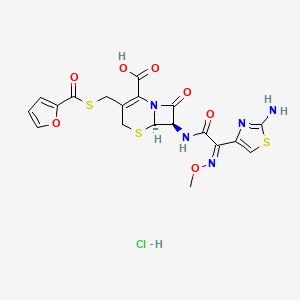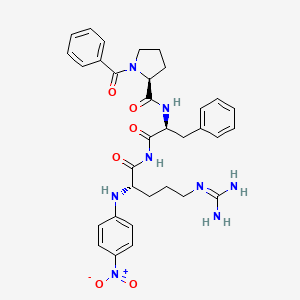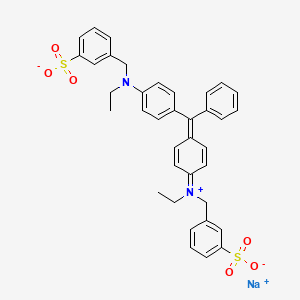
酸性緑3
概要
説明
Guinea Green B is a synthetic dye belonging to the triphenylmethane class of dyes. It is known for its vibrant green color and is used in various applications, including biological staining and as an indicator in analytical chemistry. The compound is also referred to as Acid Green 3 and has the chemical formula C37H35N2Na2O6S2 .
科学的研究の応用
Guinea Green B has a wide range of applications in scientific research:
Biological Staining: It is used as a staining agent in histology and cytology to visualize cellular components.
Analytical Chemistry: The dye serves as an indicator in various titrations and colorimetric assays.
Industrial Applications: The dye is employed in the textile industry for coloring fabrics and in the paper industry for dyeing paper products.
作用機序
Acid Green 3, also known as Guinea Green B, is a synthetic compound primarily used as a dye for silk or wool and biological stains . This article will explore the mechanism of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on Acid Green 3.
Target of Action
It is known to interact with various materials, including silk, wool, and biological tissues, to impart a green color .
Mode of Action
Acid Green 3 is soluble in water and forms a green solution . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .
Biochemical Pathways
Its ability to neutralize acids suggests it may interact with acidic environments or substances within biological systems .
Pharmacokinetics
Its solubility in water suggests it could be readily absorbed and distributed in aqueous environments .
Result of Action
The primary result of Acid Green 3’s action is the imparting of a green color to the materials it interacts with . In biological staining, this can aid in the visualization of specific structures or substances.
Action Environment
The action of Acid Green 3 can be influenced by environmental factors such as pH and the presence of other chemicals. For example, it forms a brownish-yellow solution with the addition of HCl, and a blackish-green solution with NaOH . Its reactivity with various substances suggests that its action, efficacy, and stability could be affected by the chemical environment.
生化学分析
Biochemical Properties
Acid Green 3 interacts with various biomolecules in biochemical reactions. It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Cellular Effects
It is known that Acid Green 3 is used as a biological stain, implying that it interacts with cells and can influence cellular processes .
Molecular Mechanism
The molecular mechanism of Acid Green 3 involves its interaction with acids. Acid Green 3 neutralizes acids in exothermic reactions to form salts plus water . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .
Transport and Distribution
Acid Green 3 is very soluble in water, forming a green solution This suggests that it can be easily transported and distributed within cells and tissues
Subcellular Localization
Given its use as a biological stain, it is likely that it localizes to specific compartments or organelles within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Guinea Green B involves the reaction of triphenylmethane derivatives with sulfonic acid groups. One common method includes the condensation of benzaldehyde derivatives with dimethylaniline in the presence of sulfuric acid, followed by sulfonation . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of Guinea Green B follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization and filtration techniques to remove any impurities .
化学反応の分析
Types of Reactions: Guinea Green B undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different colored products.
Reduction: Guinea Green B can be reduced by agents such as sodium dithionite, leading to a color change.
Substitution: The sulfonic acid groups in Guinea Green B can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite is a typical reducing agent used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonic acid groups under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction typically results in colorless or differently colored compounds .
類似化合物との比較
Malachite Green: Another triphenylmethane dye with similar applications in biological staining and as an indicator.
Crystal Violet: Used for staining in microbiology and as a pH indicator.
Uniqueness of Guinea Green B: Guinea Green B is unique due to its specific colorimetric properties, which make it highly visible and useful in various analytical applications. Its ability to undergo distinct color changes in response to different chemical reactions sets it apart from other dyes .
特性
CAS番号 |
4680-78-8 |
|---|---|
分子式 |
C37H36N2NaO6S2 |
分子量 |
691.8 g/mol |
IUPAC名 |
3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O6S2.Na/c1-3-38(26-28-10-8-14-35(24-28)46(40,41)42)33-20-16-31(17-21-33)37(30-12-6-5-7-13-30)32-18-22-34(23-19-32)39(4-2)27-29-11-9-15-36(25-29)47(43,44)45;/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45); |
InChIキー |
GUAOEJNHZUVOQJ-UHFFFAOYSA-N |
不純物 |
In Japan, guinea green B has the following specifications: purity, 85% min; inorganic salt, 4% max; and water content, 10% max. |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5.[Na+] |
正規SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5.[Na] |
外観 |
Solid powder |
Color/Form |
A dull, dark green powder or bright crystalline solid Maroon-purple powder A dull, dark green powder or a bright, crystalline solid |
melting_point |
255 °C (decomposes) |
| 4680-78-8 | |
物理的記述 |
C.i. acid green 3 appears as a dull dark green powder. Used as a dye for silk or wool and biological stains. |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
In 2-methoxyethanol 20 mg/mL; in ethanol 9 mg/mL In water, 30 mg/mL |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
C.I. 42085 C.I. acid green 3 food green 1 guinea green B |
蒸気圧 |
7.2X10-39 mm Hg at 25 °C (est) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


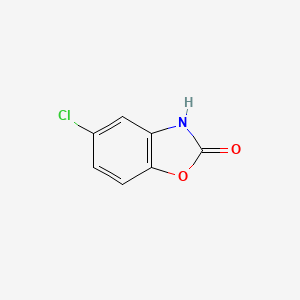
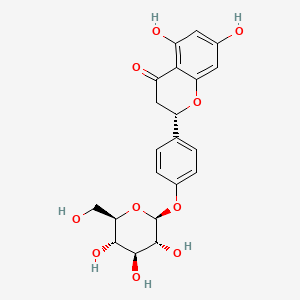
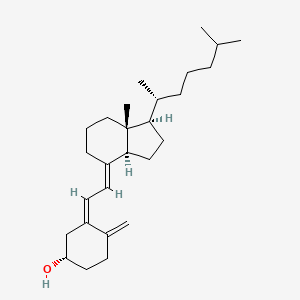
![(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B1668894.png)
